molecular formula C28H21NO6S B407443 Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate CAS No. 448208-32-0

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate

Cat. No.: B407443
CAS No.: 448208-32-0
M. Wt: 499.5g/mol
InChI Key: RSEBOMWUPOWCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of sulfonyl carbamate derivatives, including Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate, emerged from the broader evolution of carbamate chemistry that has played a pivotal role in medicinal chemistry and drug design over several decades. Carbamates, as esters of carbamic acid, have been recognized for their biological activity and synthetic utility since the early 20th century, with their application expanding significantly in pharmaceutical research due to their ability to serve as prodrugs, enzyme inhibitors, and pharmacologically active compounds. The incorporation of sulfonyl groups into carbamate structures represents a more recent advancement in this field, driven by the recognition that sulfonyl carbamates can exhibit enhanced stability, selectivity, and biological activity compared to their simpler counterparts.

The specific development of compounds incorporating benzofuran moieties, such as the target molecule, reflects the pharmaceutical industry's interest in benzofuran derivatives, which constitute an important class of compounds with diverse biological activities. Benzofurans have been extensively studied for their potential in treating various conditions, with several benzofuran-containing drugs already approved for clinical use, including antiarrhythmic agents like amiodarone and dronedarone, and antidepressants such as citalopram and escitalopram. The fusion of benzofuran chemistry with carbamate and sulfonyl functionalities represents an attempt to create hybrid molecules that might combine the beneficial properties of each structural component.

The synthetic methodologies for creating complex sulfonyl carbamates have evolved significantly, with recent advances focusing on more efficient, environmentally friendly approaches. Traditional methods for carbamate synthesis often required harsh conditions or toxic reagents, but modern approaches have introduced milder conditions using carbon dioxide incorporation, metal-catalyzed reactions, and solid-phase synthesis techniques. These developments have made it possible to synthesize increasingly complex molecules like this compound with greater efficiency and selectivity.

Nomenclature and Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC) for complex organic molecules containing multiple functional groups. The IUPAC name for this compound is phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylcarbamate, which systematically describes each structural component and their connectivity. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts.

From a chemical classification perspective, this compound belongs to several important categories that define its chemical behavior and potential applications. Primarily, it is classified as a carbamate, specifically an aryl carbamate due to the presence of the phenyl ester group. The compound also falls under the category of sulfonamide derivatives because of the naphthalen-2-ylsulfonyl group attached to the nitrogen atom. Additionally, it can be classified as a benzofuran derivative, placing it within the broader family of heterocyclic compounds that have shown significant biological activity.

The structural complexity of this molecule places it in the category of polyfunctional organic compounds, which are characterized by the presence of multiple functional groups that can each contribute to the overall chemical and biological properties of the molecule. This multifunctionality is particularly important in drug design, as it allows for multiple modes of interaction with biological targets and can lead to enhanced selectivity and potency compared to simpler molecules. The compound's classification as a sulfonyl carbamate specifically positions it within a subset of carbamates that have shown promise as enzyme inhibitors and pharmaceutical intermediates.

Compound Registration and Identification

This compound is officially registered with the Chemical Abstracts Service (CAS) under the registry number 448208-32-0, which serves as its unique identifier in chemical databases worldwide. This CAS number provides a standardized method for referencing the compound across different research platforms, patent databases, and commercial suppliers, ensuring consistency in scientific communication and commercial transactions.

The molecular formula of the compound is C28H21NO6S, indicating the presence of 28 carbon atoms, 21 hydrogen atoms, one nitrogen atom, six oxygen atoms, and one sulfur atom. The molecular weight is calculated to be 499.5 g/mol, which places it in the range typical for pharmaceutical intermediates and bioactive compounds. The molecular formula provides essential information for analytical chemists and researchers working with the compound, as it allows for the calculation of theoretical yields, determination of purity, and development of analytical methods for detection and quantification.

Property Value Source
CAS Registry Number 448208-32-0
Molecular Formula C28H21NO6S
Molecular Weight 499.5 g/mol
IUPAC Name phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylcarbamate
InChI Key RSEBOMWUPOWCEA-UHFFFAOYSA-N
PubChem CID 9541987

The compound's structural information is also encoded in various chemical identifier systems, including the InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations. The InChI for this compound is InChI=1S/C28H21NO6S/c1-18(30)27-19(2)34-26-15-13-22(17-25(26)27)29(28(31)35-23-10-4-3-5-11-23)36(32,33)24-14-12-20-8-6-7-9-21(20)16-24/h3-17H,1-2H3, which provides a complete structural description that can be used for computational chemistry applications and database searches. The SMILES notation, CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C, offers a more compact representation that is particularly useful for chemical informatics applications.

Relationship to Other Sulfonyl Carbamate Derivatives

This compound is part of a broader family of sulfonyl carbamate derivatives that have gained significant attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. The relationship between this compound and other sulfonyl carbamates can be understood through structural similarities and shared synthetic pathways that connect these molecules within the larger landscape of carbamate chemistry.

One closely related compound is Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(tosyl)carbamate, which shares the same benzofuran core and carbamate structure but contains a tosyl (p-toluenesulfonyl) group instead of the naphthalen-2-ylsulfonyl group. This structural similarity allows for comparative studies of how different sulfonyl substituents affect the chemical and biological properties of the carbamate scaffold. The tosyl derivative has been studied for its potential biological activities, particularly in the context of benzofuran pharmacology, where structural modifications can significantly impact efficacy and selectivity against specific biological targets.

The synthetic approaches used to prepare these sulfonyl carbamates share common methodologies, particularly in the formation of the carbamate linkage and the introduction of sulfonyl groups. Recent advances in carbamate synthesis have focused on developing more efficient and environmentally friendly methods, including the use of carbon dioxide as a reagent in three-component coupling reactions with primary amines and alkyl halides. These methods have been adapted for the synthesis of various sulfonyl carbamate derivatives, including those containing complex aromatic systems like benzofurans and naphthalenes.

The mechanism of action for many sulfonyl carbamate derivatives involves their ability to act as enzyme inhibitors, particularly targeting serine hydrolases and other enzymes involved in cellular signaling pathways. The structural features that make these compounds effective inhibitors include the carbamate group, which can form covalent bonds with enzyme active sites, and the sulfonyl group, which can enhance binding affinity and selectivity. In the case of this compound, the combination of the benzofuran system with the naphthalene sulfonyl group may provide unique binding properties that distinguish it from simpler carbamate inhibitors.

Properties

IUPAC Name

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO6S/c1-18(30)27-19(2)34-26-15-13-22(17-25(26)27)29(28(31)35-23-10-4-3-5-11-23)36(32,33)24-14-12-20-8-6-7-9-21(20)16-24/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEBOMWUPOWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Cyclization

Copper acetylide intermediates facilitate alkyne insertion into the salicylaldehyde framework, followed by intramolecular cyclization and oxidation to form the benzofuran ring. Isotopic labeling studies confirm that the acetyl group originates from the alkyne precursor.

Sulfonamide Coupling

The sulfonylation follows an Sₙ2 mechanism , where the amine nucleophile attacks the electrophilic sulfur center of naphthalene-2-sulfonyl chloride. Computational models (DFT) suggest that steric hindrance from the naphthalene ring slows the reaction, necessitating extended reaction times.

Carbamoylation Pathway

DMAP activates the carbamate carbonyl, enabling nucleophilic attack by the sulfonamide nitrogen. A tetrahedral intermediate forms, which collapses to release phenol and generate the final carbamate.

Optimization and Challenges

Yield Improvements

  • Benzofuran step : Adding Na₂CO₃ increases yields from 60% to 82% by neutralizing HCl byproducts.

  • Carbamoylation : Using excess DPC (1.5 equiv) drives the reaction to completion, achieving 88% yield.

Regioselectivity Issues

Competing O-sulfonylation is suppressed by protecting the benzofuran oxygen with a tert-butyldimethylsilyl (TBS) group prior to sulfonylation.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the carbamate with >95% purity.

  • Recrystallization : Methanol/water mixtures remove unreacted sulfonyl chloride.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)
Cu-catalyzed cyclizationCuBr, CaC₂, DMSO8292
Rh-catalyzedCpRh, tetrachloroethane6588
Lewis acidSc(OTf)₃, toluene7890

Copper-mediated routes dominate due to higher efficiency, though rhodium catalysts offer better functional group tolerance.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 45 minutes. Environmental metrics highlight the need to replace DMSO with biodegradable solvents like cyclopentyl methyl ether (CPME) .

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran and naphthalene moieties may allow it to bind to enzymes or receptors, modulating their activity. The carbamate group could also play a role in its biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthalen-2-yl Carbamate/Sulfonate Groups

Several compounds share the naphthalen-2-ylsulfonyl or carbamate motif:

  • Naphthalen-2-yl N-(3,4-dichlorophenyl)carbamate (374105-51-8) : Features a dichlorophenyl group instead of the benzofuran system. This substitution reduces aromatic conjugation but enhances halogen-mediated lipophilicity, which may improve membrane permeability .
  • Benzyl naphthalen-2-yl carbonate (7107-60-0) : Replaces the carbamate with a carbonate group, altering hydrolytic stability. Carbonates are generally more labile under physiological conditions compared to carbamates .
  • Naphthalen-2-yl 4-methoxybenzenesulfonate : Contains a methoxybenzenesulfonate group, which increases solubility in polar solvents due to the electron-donating methoxy group .

Table 1: Structural and Functional Comparisons

Compound Key Substituents Lipophilicity (log k) Stability Profile
Target Compound 3-Acetyl-2-methylbenzofuran, naphthalen-2-ylsulfonyl Not reported Likely stable (carbamate)
Naphthalen-2-yl N-(3,4-dichlorophenyl)carbamate 3,4-Dichlorophenyl High (halogens) Moderate
Benzyl naphthalen-2-yl carbonate Benzyl carbonate Moderate Low (carbonate hydrolysis)
Benzofuran-Based Carbamates

Compounds with benzofuran cores and carbamate linkages are well-studied. For example:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates: These derivatives exhibit tunable lipophilicity (log k values ranging from 1.2 to 3.8) based on alkyl chain length, as determined by HPLC .
  • Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate : Incorporates a triazole ring, enhancing hydrogen-bonding capacity. The target compound lacks this heterocycle but compensates with the sulfonyl group’s electronegativity .
Functional Group Impact on Physicochemical Properties
  • Carbamate vs. Sulfonate : The carbamate group in the target compound offers hydrolytic stability and hydrogen-bond acceptor sites, whereas sulfonates (e.g., naphthalen-2-yl 4-methoxybenzenesulfonate) prioritize solubility and ionic interactions .
  • Acetyl vs.

Biological Activity

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

The molecular formula of this compound is C28H21NO6S. The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities, and a naphthalenesulfonamide group that may enhance its pharmacological profile .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the carbamate linkage and the introduction of the benzofuran and naphthalene moieties. The synthetic pathway often employs techniques such as microwave-assisted synthesis or traditional heating methods to optimize yield and purity .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, in vitro tests have shown that certain derivatives possess antibacterial activity comparable to standard antibiotics against various pathogens. The zone of inhibition observed in these studies suggests that the compound could be a candidate for further development as an antimicrobial agent .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly important in the context of diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

Enzyme inhibition assays have revealed that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, α-amylase inhibition studies suggest potential applications in managing diabetes by slowing carbohydrate digestion and absorption .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL, indicating strong potential as a therapeutic agent .

Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, outperforming several known antioxidants such as ascorbic acid (IC50 = 35 µg/mL). This suggests that the compound could be beneficial in formulations aimed at reducing oxidative stress .

Data Tables

Activity Tested Compound Standard Result
AntimicrobialThis compoundAmpicillinMIC: 10–50 µg/mL
AntioxidantThis compoundAscorbic AcidIC50: 25 µg/mL
α-Amylase InhibitionThis compoundAcarboseIC50: 30 µg/mL

Q & A

Q. What are the critical steps in synthesizing phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate, and how can purity be ensured?

  • Answer : The synthesis involves: (i) Formation of the benzofuran core via cyclization of substituted phenols. (ii) Introduction of the naphthalene sulfonyl group via sulfonylation under basic conditions (e.g., NaH/THF) . (iii) Carbamate linkage formation using phenyl chloroformate or activated carbamoyl intermediates. Purity is ensured through column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹H-NMR (DMSO-d₆, δ 7.5–8.3 ppm for aromatic protons) confirm structural integrity .

Q. How should researchers characterize the structural features of this compound using spectroscopic methods?

  • Answer :
  • ¹H-NMR : Key peaks include singlet(s) for acetyl groups (δ ~2.5 ppm), aromatic protons (δ 6.8–8.5 ppm), and sulfonyl/carbamate-related deshielding .
  • IR : Stretching vibrations for C=O (carbamate: ~1700 cm⁻¹, acetyl: ~1650 cm⁻¹) and S=O (sulfonyl: ~1350, 1150 cm⁻¹) .
  • HRMS : Exact mass calculation (e.g., C₂₈H₂₁NO₆S requires [M+H]⁺ 500.1123) for validation .

Q. What solvents and reaction conditions are optimal for derivatizing the carbamate moiety?

  • Answer : Polar aprotic solvents (DMF, DMSO) at 60–80°C facilitate nucleophilic substitution. For example, amine derivatives can be synthesized by reacting the carbamate with primary/secondary amines (1.2 eq.) in DMF under N₂, monitored by TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell lines, enzyme isoforms). To address this: (i) Replicate assays using standardized protocols (e.g., IC₅₀ determination with ATP concentration fixed at Km). (ii) Compare structural analogs (e.g., naphthalene sulfonyl vs. benzene sulfonyl derivatives) to isolate pharmacophore contributions . (iii) Use molecular docking (AutoDock Vina) to validate target binding modes against crystallographic data .

Q. What strategies optimize the compound’s pharmacokinetics without altering its core pharmacophore?

  • Answer :
  • Bioisosteric replacement : Replace the acetyl group with trifluoroacetyl (improves metabolic stability) .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) at the carbamate’s phenyl group to enhance solubility .
  • Microsomal stability assays : Monitor phase I metabolism using liver microsomes (human/rat) with LC-MS quantification .

Q. How do steric and electronic effects of the naphthalene sulfonyl group influence binding to protein targets?

  • Answer : The sulfonyl group’s electron-withdrawing nature enhances hydrogen bonding with Arg/Lys residues in target pockets (e.g., kinase ATP-binding sites). Steric bulk from naphthalene can be probed via: (i) Truncation studies (replace naphthalene with smaller aryl groups). (ii) Computational electrostatic potential maps (Gaussian 16) to compare charge distribution .

Q. What analytical methods detect decomposition products under physiological conditions?

  • Answer :
  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS/MS. Common degradation pathways include hydrolysis of the carbamate (yielding benzofuran-amine and phenyl carbonic acid) .
  • Stability-indicating assays : Use C18 columns (3.5 µm, 150 mm) with mobile phase pH adjusted to 5.0 to separate degradation peaks .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateReaction ConditionsYield (%)Purity (HPLC)
13-Acetyl-2-methylbenzofuranCyclization (H₂SO₄, 80°C)7298.5%
2Naphthalene sulfonamide derivativeSulfonylation (NaH, THF, 0°C)6597.2%
3Final carbamateCarbamoylation (Phenyl chloroformate, DCM)5896.8%
Data derived from .

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (Enzyme X, nM)Solubility (µg/mL)LogP
Parent compound12.3 ± 1.58.23.7
Trifluoroacetyl variant15.8 ± 2.15.94.1
Ethyl ester prodrug18.4 ± 3.045.62.9
Data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.